2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol
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Overview
Description
2-(2-Oxaspiro[33]heptan-6-yl)ethanol is an organic compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an ethanol group attached to the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol typically involves the reaction of a suitable precursor with an epoxide to form the spirocyclic structure. One common method involves the use of cyclohexanone and ethylene oxide under basic conditions to form the oxirane ring, followed by reduction to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetaldehyde or 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid.
Reduction: Formation of 2-(2-Hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethyl halides.
Scientific Research Applications
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy and selectivity in various applications.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Oxaspiro[3.3]heptane-6-yl)methanol
- **2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid
- **2-(2-Oxaspiro[3.3]heptan-6-yl)ethylamine
Uniqueness
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is unique due to its specific combination of an oxirane ring and an ethanol group attached to a spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-oxaspiro[3.3]heptan-6-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBGBIZAMSJOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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